
CBZ-N-amido-PEG24-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CBZ-N-amido-PEG24-acid is a synthetic compound that has gained significant attention in pharmaceutical research and development due to its potential applications in drug delivery and formulation. It belongs to the family of polyethylene glycol (PEG) derivatives, which are widely used in the pharmaceutical industry to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound has a carbobenzoxy (CBZ) protected amide group and a carboxylic acid group at the end of a PEG chain .
Métodos De Preparación
The synthesis of CBZ-N-amido-PEG24-acid involves the protection of the amine group with a carbobenzoxy (CBZ) group and the attachment of a PEG chain with a terminal carboxylic acid group. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . Industrial production methods typically involve the use of high-purity PEG linkers and support custom synthesis to ensure the desired purity and yield .
Análisis De Reacciones Químicas
CBZ-N-amido-PEG24-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The CBZ group can be selectively removed under mild conditions to expose the amine group, allowing for the conjugation of a drug molecule.
Amide Coupling Reactions: The terminal carboxylic acid group reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form stable amide bonds.
Hydrogenation Reactions: The CBZ protecting group is stable to acidic and basic conditions and is most easily removed using palladium black or palladium on carbon with hydrogen.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
CBZ-N-amido-PEG24-acid is primarily utilized in:
- Linker for PROTACs : It serves as a crucial linker in the design of proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins via the ubiquitin-proteasome system. The compound connects two ligands: one targeting an E3 ubiquitin ligase and the other the protein of interest, facilitating targeted degradation.
- Nanoparticle Formulations : The compound is incorporated into liposomes and polymeric nanoparticles, improving the pharmacokinetics and bioavailability of encapsulated drugs. Its PEGylation reduces immunogenicity and enhances circulation time in the bloodstream .
Bioconjugation Strategies
- Targeted Drug Conjugates : this compound is used to conjugate therapeutic agents with targeting ligands, enhancing specificity towards cancer cells or other diseased tissues. This application is crucial in developing antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to tumor cells while minimizing side effects .
- Protein Modification : The compound facilitates the modification of proteins for various applications, including improving stability and activity. By attaching drugs or other functional groups to proteins through this linker, researchers can create more effective therapeutic agents .
PROTAC Development
A study demonstrated the effectiveness of this compound in synthesizing PROTACs targeting specific oncogenic proteins. The resulting chimeras exhibited increased selectivity and efficacy in degrading target proteins in cancer cells compared to traditional methods.
Antibody-Drug Conjugates
In another case study, researchers utilized this compound to develop ADCs that showed improved therapeutic indices by effectively delivering cytotoxic agents to cancer cells while sparing healthy tissues. These conjugates achieved significant tumor regression in preclinical models .
Comparative Data Table
Application Area | Description | Key Benefits |
---|---|---|
Drug Delivery Systems | Linker for PROTACs and nanoparticles | Targeted degradation; enhanced bioavailability |
Bioconjugation Strategies | Conjugation with targeting ligands | Improved specificity; reduced side effects |
Protein Modification | Enhances stability and activity of modified proteins | Increased therapeutic efficacy |
Mecanismo De Acción
The mechanism of action of CBZ-N-amido-PEG24-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid group with primary and secondary amines. The PEG spacer increases the aqueous solubility of the resulting compound, enhancing its pharmacokinetic and pharmacodynamic properties . The CBZ group can be selectively removed to expose the amine group, allowing for the conjugation of drug molecules or other functional moieties .
Comparación Con Compuestos Similares
CBZ-N-amido-PEG24-acid is unique due to its combination of a CBZ-protected amide group and a terminal carboxylic acid group at the end of a PEG chain. Similar compounds include:
CBZ-N-amido-PEG1-acid: A shorter PEG chain with similar functional groups.
CBZ-N-amido-PEG2-acid: Another shorter PEG chain variant.
CBZ-N-amido-PEG3-acid: A slightly longer PEG chain with similar functional groups.
CBZ-N-amido-PEG4-acid: A PEG chain with four ethylene glycol units.
CBZ-N-amido-PEG5-acid: A PEG chain with five ethylene glycol units.
These similar compounds vary in the length of the PEG chain, which can affect their solubility, biocompatibility, and suitability for different applications.
Actividad Biológica
CBZ-N-amido-PEG24-acid is a specialized compound used primarily in bioconjugation and drug delivery applications. As a PEG (polyethylene glycol) derivative, it features a carboxylic acid group that can react with amines to form stable amide bonds, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and other biopharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C19H29NO8
- Molecular Weight : 399.4 g/mol
- Purity : ≥95%
- Functional Groups : Carboxylic acid and amide
- Storage Conditions : -20 °C
These properties enable this compound to enhance solubility and stability in biological environments, which is crucial for therapeutic applications.
This compound functions primarily as a linker in bioconjugation processes. The carboxylic acid group allows for the formation of amide bonds with primary amines, facilitating the attachment of various biomolecules, including drugs and antibodies. This property is essential for creating effective ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs.
Applications in Drug Delivery
-
Antibody-Drug Conjugates (ADCs) :
- Enhances drug delivery by increasing the drug-to-antibody ratio (DAR).
- Improves solubility and reduces aggregation of ADCs, leading to enhanced therapeutic efficacy.
- Allows for precise targeting of cancer cells, minimizing off-target effects.
-
Bioconjugation :
- Serves as a versatile linker for attaching drugs to proteins or other biomolecules.
- Facilitates the development of novel therapeutics by enabling the conjugation of multiple functional groups.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various studies:
- Study on Drug Delivery Efficiency :
A study investigated the use of this compound in ADC formulations, highlighting its ability to improve solubility and stability while maintaining high cytotoxicity against targeted cancer cells. The results indicated a significant increase in therapeutic index compared to non-PEGylated counterparts.
- Predictive Modeling for Compound Activity :
A comprehensive analysis involving phenotypic profiling suggested that compounds like this compound could predict bioactivity more effectively when combined with chemical structure data. This approach could streamline drug discovery processes by identifying promising candidates earlier.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109NO28/c61-58(62)6-8-64-10-12-66-14-16-68-18-20-70-22-24-72-26-28-74-30-32-76-34-36-78-38-40-80-42-44-82-46-48-84-50-52-86-54-55-87-53-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-60-59(63)88-56-57-4-2-1-3-5-57/h1-5H,6-56H2,(H,60,63)(H,61,62) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEVCMLJFWLMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109NO28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.